Sublimation Enthalpy of 4-Hydroxybenzophenone vs. 2- and 3-Hydroxybenzophenone
4-Hydroxybenzophenone exhibits a distinct sublimation enthalpy compared to its regioisomers 2-hydroxybenzophenone and 3-hydroxybenzophenone. Specifically, the crystalline 4-hydroxybenzophenone (cr) has a sublimation enthalpy of Δl,crgHmo(298K) = 130.3 ± 1.0 kJ·mol⁻¹, as determined by Knudsen effusion mass spectrometry (K-QCM) in the temperature range of 377.2–394.2 K [1]. In contrast, 2-hydroxybenzophenone (cr) has a value of 97.9 ± 1.9 kJ·mol⁻¹, and 3-hydroxybenzophenone (cr) has a value of 131.7 ± 0.9 kJ·mol⁻¹ under comparable conditions [1].
| Evidence Dimension | Sublimation Enthalpy at 298.15 K |
|---|---|
| Target Compound Data | 130.3 ± 1.0 kJ·mol⁻¹ |
| Comparator Or Baseline | 2-Hydroxybenzophenone (cr): 97.9 ± 1.9 kJ·mol⁻¹; 3-Hydroxybenzophenone (cr): 131.7 ± 0.9 kJ·mol⁻¹ |
| Quantified Difference | Approximately 32.4 kJ·mol⁻¹ higher than 2-hydroxybenzophenone; 1.4 kJ·mol⁻¹ lower than 3-hydroxybenzophenone |
| Conditions | Knudsen effusion mass spectrometry (K-QCM); temperature range 377.2–394.2 K for 4-hydroxybenzophenone, 401.6 K for 2-hydroxybenzophenone, 361.2–378.2 K for 3-hydroxybenzophenone |
Why This Matters
The significantly higher sublimation enthalpy of 4-hydroxybenzophenone relative to its ortho-isomer indicates stronger intermolecular interactions in the solid state, which can affect its thermal stability, handling, and processing in formulations and crystal engineering applications.
- [1] Emel'yanenko, V.N., et al. Thermochemistry of Benzophenone Derivatives: Experimental and Computational Study. Molecules 2022, 27, 8477. Table 4. View Source
